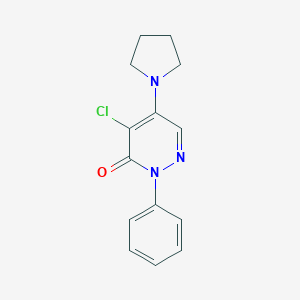![molecular formula C18H22FNO2 B274412 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol, also known as FBA, is a small molecule that has been widely used in scientific research. This compound is a selective and potent inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the co-translational addition of myristate to the N-terminus of proteins. FBA has been shown to have potential therapeutic applications in cancer, infectious diseases, and neurological disorders.
Wirkmechanismus
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol inhibits NMT by binding to the active site of the enzyme and preventing the transfer of myristate to the N-terminus of proteins. This inhibition leads to the mislocalization of NMT substrates and the disruption of cellular processes that rely on myristoylation. The inhibition of NMT by this compound has been shown to have downstream effects on various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenic proteins. In viral infections, this compound has been shown to inhibit viral replication and reduce the expression of viral proteins. In models of neurodegenerative diseases, this compound has been shown to reduce neuronal death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying intracellular processes. This compound is also highly selective for NMT, making it a valuable tool for studying the role of myristoylation in cellular processes. However, this compound has some limitations for lab experiments. It is a potent inhibitor of NMT, which may lead to off-target effects. In addition, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol in scientific research. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for NMT. Another direction is the investigation of the role of myristoylation in various cellular processes, including autophagy and protein trafficking. This compound may also have potential applications in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Overall, this compound is a valuable tool for scientific research and has potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol involves the reaction of 2-fluorobenzyl alcohol with 3-aminobenzyl alcohol in the presence of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with butyraldehyde and sodium borohydride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been extensively used in scientific research due to its potent inhibition of NMT. NMT has been shown to be involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer. This compound has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H22FNO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C18H22FNO2/c1-2-16(12-21)20-11-14-6-5-8-17(10-14)22-13-15-7-3-4-9-18(15)19/h3-10,16,20-21H,2,11-13H2,1H3 |
InChI-Schlüssel |
LLYQGHJMQQQHFU-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Kanonische SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)




![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)